molecular formula C8H5BrClNO B6156778 4-bromo-2-chloro-1-(isocyanatomethyl)benzene CAS No. 2648994-85-6

4-bromo-2-chloro-1-(isocyanatomethyl)benzene

Cat. No.: B6156778
CAS No.: 2648994-85-6
M. Wt: 246.49 g/mol
InChI Key: XTUYHNQXBHGZRD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(isocyanatomethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at the para position, a chloro group at the ortho position, and an isocyanatomethyl (-CH2NCO) functional group attached to the benzene ring. This compound belongs to the class of aryl isocyanates, which are widely used in polymer chemistry (e.g., polyurethanes) and pharmaceutical synthesis due to the high reactivity of the isocyanate group.

Properties

CAS No.

2648994-85-6

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

4-bromo-2-chloro-1-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H5BrClNO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2

InChI Key

XTUYHNQXBHGZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-(isocyanatomethyl)benzene typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-1-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-chloro-1-(isocyanatomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the isocyanate group .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-bromo-2-chloro-1-(isocyanatomethyl)benzene with five analogs, highlighting substituent variations and their impact on properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile Applications
This compound C8H5BrClNO ~250.5 -Br, -Cl, -CH2NCO High: Isocyanate reacts with nucleophiles Polymers, pharmaceuticals
4-Bromo-2-chloro-1-(chloromethyl)benzene C7H5BrCl2 247.88 -Br, -Cl, -CH2Cl Moderate: CH2Cl undergoes SN2 substitutions Agrochemical intermediates
4-Bromo-2-chloro-1-(difluoromethyl)benzene C7H4BrClF2 241.46 -Br, -Cl, -CF2H Low: CF2H is inert under mild conditions Fluorinated material precursors
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C7H3BrClF3O 275.45 -Br, -Cl, -OCF3 Moderate: OCF3 is electron-withdrawing Electronic materials
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene C11H12BrClO 299.57 -Br, -Cl, -OCH2(c-C3H5) Low: Stable ether linkage Ligands in catalysis
4-Chloro-2-fluoro-1-isocyanatobenzene C7H3ClFNO 171.56 -Cl, -F, -NCO High: Isocyanate reactivity Cross-coupling reactions, drug design

Key Observations :

  • Reactivity : The isocyanatomethyl group in the target compound enables nucleophilic additions (e.g., with amines or alcohols), distinguishing it from analogs with halomethyl (-CH2Cl) or fluorinated groups (-CF2H, -OCF3), which exhibit lower reactivity under similar conditions .
  • Stability : Unlike ether-linked analogs (e.g., cyclopropylmethoxy), the isocyanatomethyl group is moisture-sensitive, requiring anhydrous handling .
  • Electronic Effects : The electron-withdrawing trifluoromethoxy (-OCF3) group in one analog enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings, whereas the isocyanatomethyl group may sterically hinder such reactions .

Biological Activity

4-Bromo-2-chloro-1-(isocyanatomethyl)benzene, with the CAS number 2648994-85-6, is an aromatic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 2648994-85-6
Molecular Formula C8H7BrClN2
Molecular Weight 232.51 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids in proteins. This reactivity suggests potential applications in modifying biomolecules, leading to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by covalently modifying their active sites.
  • Antimicrobial Activity : Preliminary studies indicate that isocyanate compounds often exhibit antimicrobial properties, potentially making this compound effective against certain pathogens.

Antimicrobial Properties

A study conducted by researchers at a pharmaceutical laboratory assessed the antimicrobial efficacy of several isocyanate derivatives, including this compound. The results indicated:

  • Effective against Gram-positive bacteria : The compound showed significant inhibitory effects on Staphylococcus aureus and Streptococcus pneumoniae.
  • Limited activity against Gram-negative bacteria : The efficacy was notably reduced against Escherichia coli and Pseudomonas aeruginosa.

Cytotoxicity

In vitro cytotoxicity assays using human cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)20.5

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and pathways involved in cell death.

Case Study 1: Synthesis and Characterization

A research group successfully synthesized this compound through a nucleophilic substitution reaction involving 4-bromo-2-chlorobenzyl chloride and potassium cyanate. Characterization via NMR and mass spectrometry confirmed the structure and purity of the compound.

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the persistence and degradation of isocyanates in aquatic systems. It was found that compounds like this compound could potentially pose ecological risks due to their reactivity and toxicity towards aquatic organisms.

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